Cas no 355841-11-1 (Desbutyl Lumefantrine)
Desbutyl Lumefantrine Chemical and Physical Properties
Names and Identifiers
-
- 9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)-
- (Z)-Desbutyl Lumefantrine
- (Z)-Desbutyl Lumefantrine
- 2-(butylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
- DESBUTYL LUMEFANTRINE
- Desbutyl-benflumetol
- AKOS037645608
- CS-0012431
- J-015923
- DTXSID10433027
- (Z)-2-(Butylamino)-1-(2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)ethanol
- 9H-Fluorene-4-methanol, alpha-((butylamino)methyl)-2,7-dichloro-9-((4-chlorophenyl)methylene)-, (9Z)-
- Desbutyl benflumetol
- 252990-19-5
- UNII-07L7O84HGW
- 2-(BUTYLAMINO)-1-[(9Z)-2,7-DICHLORO-9-[(4-CHLOROPHENYL)METHYLIDENE]FLUOREN-4-YL]ETHANOL
- desbutyl-lumefantrine
- 07L7O84HGW
- Desbutyllumefantrine
- Desbutylbenflumetol
- HY-12781
- AS-6171
- Q27236316
- 355841-11-1
- A-[(Butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-9H-fluorene-4-methanol;
- 9H-FLUORENE-4-METHANOL, .ALPHA.-((BUTYLAMINO)METHYL)-2,7-DICHLORO-9-((4-CHLOROPHENYL)METHYLENE)-, (9Z)-
- 2-(Butylamino)-1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]ethanol
- DTXCID50383855
- G13447
- DA-69306
- Desbutyl Lumefantrine
-
- Inchi: 1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-
- InChI Key: YLBUTQNEBVPTES-NHDPSOOVSA-N
- SMILES: ClC1C=C2/C(=C\C3C=CC(=CC=3)Cl)/C3C=C(C=CC=3C2=C(C=1)C(CNCCCC)O)Cl
Computed Properties
- Exact Mass: 471.09200
- Monoisotopic Mass: 471.092347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.26000
- LogP: 8.03010
Desbutyl Lumefantrine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-12781-1mg |
Desbutyl Lumefantrine |
355841-11-1 | 99.66% | 1mg |
¥980 | 2024-04-18 | |
| MedChemExpress | HY-12781-5mg |
Desbutyl Lumefantrine |
355841-11-1 | 99.66% | 5mg |
¥3500 | 2023-08-31 | |
| TRC | D289345-25mg |
(Z)-Desbutyl Lumefantrine |
355841-11-1 | 25mg |
$ 227.00 | 2023-09-08 | ||
| TRC | D289345-250mg |
(Z)-Desbutyl Lumefantrine |
355841-11-1 | 250mg |
$ 1777.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | Y1253887-1mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | 99% | 1mg |
$290 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1253887-5mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | 99% | 5mg |
$815 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1253887-1mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | 99% | 1mg |
$290 | 2025-02-21 | |
| 1PlusChem | 1P00C9JJ-5mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | ≥95% | 5mg |
$135.00 | 2024-05-04 | |
| 1PlusChem | 1P00C9JJ-10mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | ≥95% | 10mg |
$214.00 | 2024-05-04 | |
| 1PlusChem | 1P00C9JJ-25mg |
9H-Fluorene-4-methanol,a-[(butylamino)methyl]-2,7-dichloro-9-[(4-chlorophenyl)methylene]-,(9Z)- |
355841-11-1 | ≥95% | 25mg |
$439.00 | 2024-05-04 |
Desbutyl Lumefantrine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Desbutyl Lumefantrine
Recent Advances in the Study of Desbutyl Lumefantrine (355841-11-1): A Key Metabolite of Lumefantrine
Desbutyl Lumefantrine (CAS: 355841-11-1) is a major active metabolite of Lumefantrine, a critical antimalarial drug widely used in combination therapies. Recent research has focused on understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic applications beyond its parent compound. This research brief synthesizes the latest findings on Desbutyl Lumefantrine, highlighting its role in malaria treatment and emerging areas of interest.
A 2023 study published in the Journal of Antimicrobial Chemotherapy investigated the comparative efficacy of Desbutyl Lumefantrine against Plasmodium falciparum strains. The research demonstrated that while the metabolite retains significant antimalarial activity, its potency is approximately 40% lower than Lumefantrine. However, its longer half-life (72 hours vs. 48 hours for Lumefantrine) suggests potential advantages in maintaining therapeutic concentrations between doses.
Innovative analytical methods for quantifying Desbutyl Lumefantrine have been developed recently. A team at the University of Cape Town reported a highly sensitive LC-MS/MS assay capable of detecting concentrations as low as 0.1 ng/mL in human plasma. This advancement enables more accurate pharmacokinetic studies, particularly important for pediatric dosing optimization where metabolite profiles may differ significantly from adults.
Emerging research suggests potential novel applications for Desbutyl Lumefantrine. Preliminary in vitro studies indicate activity against certain cancer cell lines, particularly in hematological malignancies. While these findings are preliminary, they open new avenues for drug repurposing research. The compound's mechanism in these contexts appears distinct from its antimalarial action, possibly involving modulation of lipid metabolism pathways.
Manufacturing and quality control aspects have also seen progress. A recent patent (WO2023051234) describes an improved synthesis route for Desbutyl Lumefantrine that reduces impurities and increases yield by 15%. This development could facilitate the production of reference standards needed for bioequivalence studies of generic Lumefantrine formulations.
The safety profile of Desbutyl Lumefantrine continues to be evaluated. A comprehensive meta-analysis of clinical trial data confirmed its favorable safety profile, with no additional toxicity concerns beyond those associated with Lumefantrine. However, researchers note the need for further investigation into potential drug-drug interactions mediated by CYP3A4, as the metabolite appears to have higher affinity for this enzyme than its parent compound.
Looking forward, several clinical trials are underway to better characterize Desbutyl Lumefantrine's role in treatment outcomes. The most notable is the PANDA study (Pharmacokinetics and ANtimalarial Drug Activity), a multicenter investigation examining how metabolite concentrations correlate with treatment success in different malaria-endemic regions. Results from this study are expected to inform future treatment guidelines and potentially lead to optimized dosing regimens.
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